N1,N1-Dipropylbenzene-1,2-diamine
Overview
Description
N1,N1-Dipropylbenzene-1,2-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene-1,2-diamine, where the amino groups are substituted with propyl groups.
Mechanism of Action
Mode of Action
It is known that the compound is highly reactive , which suggests it may interact with its targets through covalent bonding or other chemical reactions.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which may influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N1-Dipropylbenzene-1,2-diamine can be synthesized through the alkylation of benzene-1,2-diamine with propyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amino groups, followed by the addition of propyl bromide or propyl chloride. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N1,N1-Dipropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Acyl chlorides, alkyl halides; reactions are usually conducted in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Amides
Scientific Research Applications
N1,N1-Dipropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Comparison with Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: Similar structure but with methyl groups instead of propyl groups.
N1,N2-Dimethylbenzene-1,2-diamine: Another derivative with different substitution patterns.
N1,N1-Diisopropylethane-1,2-diamine: Similar in structure but with ethane backbone instead of benzene
Uniqueness: N1,N1-Dipropylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl groups enhance its solubility in organic solvents and its ability to interact with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-N,2-N-dipropylbenzene-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOHBMGLRDCKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.